molecular formula C6H6ClN3O2 B1455043 6-Chloro-4-methyl-3-nitropyridin-2-amine CAS No. 863878-22-2

6-Chloro-4-methyl-3-nitropyridin-2-amine

Cat. No. B1455043
M. Wt: 187.58 g/mol
InChI Key: LPKQALYNXQIMFD-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been shown to have anti-viral potency .


Synthesis Analysis

This compound can act as the intermediate in the synthesis of various derivatives and pharmaceutically active compounds . It is involved in the preparation of compounds used in the treatment of proliferative disorders and other diseases or conditions where aurora kinase and/or FLT3 activity is implicated .


Molecular Structure Analysis

The molecular formula of 6-Chloro-4-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 .


Chemical Reactions Analysis

This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-4-methyl-3-nitropyridin-2-amine is 187.59 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

1. Pharmaceutical Research: MPS1 Inhibitor Synthesis

  • Application : The compound is used in the synthesis of a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
  • Method : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
  • Results : The inhibitory potency of the synthesized compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

2. Pharmaceutical Research: DNA–PK Inhibitor Synthesis

  • Application : The compound is used in the synthesis of AZD7648, a highly selective DNA–PK inhibitor developed by AstraZeneca, which is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .
  • Method : The synthesis involves a multi-step process, including a Buchwald–Hartwig cross-coupling reaction replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .
  • Results : The structural modifications of AZD7648 showed similar or improved DNA–PK inhibitory activity and more attractive clinical value .

3. Organic Synthesis

  • Application : The compound is an important raw material and intermediate used in organic synthesis .

4. Biotransformation by Cunninghamella elegans

  • Application : The compound was used in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine and 2-amino-4-methyl-3-nitropyridine-1-oxide by undergoing biotransformation by Cunninghamella elegans ATCC 26269 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

6-chloro-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKQALYNXQIMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743783
Record name 6-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methyl-3-nitropyridin-2-amine

CAS RN

863878-22-2
Record name 6-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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